2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
Propriétés
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2S/c26-19-10-8-18(9-11-19)21-23-22(28-25(34-23)30-14-4-5-15-30)24(33)31(29-21)16-20(32)27-13-12-17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTXYEFYWQUXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide (CAS Number: 1171404-80-0) is a heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, drawing on diverse sources of research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 477.6 g/mol. The structure includes a thiazolo-pyridazine moiety, which is significant for its biological activity. The presence of the fluorophenyl group and the pyrrolidine ring contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN5O2S |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 1171404-80-0 |
Anticancer Activity
Research has indicated that compounds within the thiazolo[4,5-d]pyridazine class exhibit notable anticancer properties. For instance, studies have shown that similar thiazole derivatives demonstrate cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Cell Line Studies :
- Mechanism of Action :
Anti-inflammatory Activity
In addition to anticancer effects, compounds in this class have also demonstrated anti-inflammatory properties. For example, some thiazole derivatives have been shown to inhibit COX-2 activity effectively, which is crucial for mediating inflammatory responses.
- Inhibition Studies :
- Experimental Models :
Structure–Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity.
- Pyrrolidine Substituent : Enhances bioactivity and may improve solubility.
- Fluorine Atom : Increases lipophilicity, potentially enhancing cellular uptake.
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- In Vivo Efficacy :
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thiazolo[4,5-d]pyridazine structures exhibit promising anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of thiazolo[4,5-d]pyridazine have been shown to target specific enzymes involved in cancer cell metabolism, leading to reduced viability of cancer cells such as K562 and MCF-7 .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that similar thiazolopyridazine derivatives possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The fluorophenyl group may enhance the lipophilicity and membrane penetration of the compound, improving its efficacy against microbial targets .
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazolo[4,5-d]pyridazine core may facilitate hydrogen bonding or π-π stacking interactions, modulating the activity of biological targets .
In Vivo Studies
Preliminary in vivo studies have suggested that compounds similar to this one could be effective in treating diseases characterized by inflammation or abnormal cell growth. Further research is needed to elucidate the full therapeutic potential and safety profile of this compound .
Synthetic Methodologies
Synthesis Routes
The synthesis of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide typically involves several key steps:
- Formation of Thiazolo[4,5-d]pyridazine Core: This step often involves cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups: The introduction of the fluorophenyl group can be achieved via nucleophilic aromatic substitution.
- Final Acetylation: The final step may involve acetylation reactions to yield the desired acetamide derivative .
Table: Comparison with Related Compounds
Comparaison Avec Des Composés Similaires
Substituent Variations and Physicochemical Properties
Key Observations :
- The N-phenethylacetamide side chain contrasts with the sulfonamide in , altering electronic properties and pharmacokinetic profiles.
Pyrimido[4,5-d][1,3]oxazin Derivatives
Comparison with Target Compound :
- The pyrimido[4,5-d]oxazin core in differs from the thiazolo[4,5-d]pyridazine system, reducing planarity and altering binding modes.
- Piperazinyl and acrylamide groups in suggest kinase-targeted applications, whereas the target compound’s pyrrolidinyl and phenethyl groups may favor GPCR interactions.
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methylbenzo[b][1,4]oxazin-3(4H)-one .
- Key Differences : The benzo[b]oxazin core lacks the thiazole ring, reducing heteroatom density and influencing redox properties.
Research Implications and Gaps
Biological Activity : While and highlight high purity (>95%) for pyrimido[4,5-d]oxazin derivatives, the target compound’s activity remains uncharacterized.
Synthetic Optimization : The use of trifluoroacetic acid (TFA) and carbodiimides in could guide the target’s synthesis, though pyrrolidine incorporation may require milder conditions.
Structural Uniqueness : The combination of 4-fluorophenyl , pyrrolidin-1-yl , and phenethylacetamide distinguishes this compound from analogues in , warranting further ADMET studies.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
